molecular formula C18H16ClF3N4OS B456485 1-[5-(5-CHLOROTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE

1-[5-(5-CHLOROTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE

Cat. No.: B456485
M. Wt: 428.9g/mol
InChI Key: SZTIENPYZOJOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is efficient for forming carbon-carbon bonds. This reaction can be performed using a variety of aryl and heteroaryl boronic acids, with a tandem catalyst system such as XPhosPdG2/XPhos to avoid debromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted reactions to enhance efficiency and yield. The use of microwave irradiation can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a CDK2 inhibitor, which is an appealing target for cancer treatment. It has demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

Compared to similar compounds, 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone exhibits superior cytotoxic activities and a broader range of applications in medicinal chemistry .

Properties

Molecular Formula

C18H16ClF3N4OS

Molecular Weight

428.9g/mol

IUPAC Name

[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H16ClF3N4OS/c1-10-4-6-25(7-5-10)17(27)12-9-16-23-11(13-2-3-15(19)28-13)8-14(18(20,21)22)26(16)24-12/h2-3,8-10H,4-7H2,1H3

InChI Key

SZTIENPYZOJOFM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F

Origin of Product

United States

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